(1R)-3-chloro-1-phenylpropan-1-ol
Overview
Description
“(1R)-3-chloro-1-phenylpropan-1-ol” is a chiral compound of interest in the synthesis of various pharmacologically active substances. Its asymmetric synthesis, molecular structure, and properties have been explored to understand its potential in medicinal chemistry and organic synthesis.
Synthesis Analysis
The asymmetric synthesis of (R)-1-phenylpropan-1-ol, which can be related to the synthesis of “(1R)-3-chloro-1-phenylpropan-1-ol,” has been demonstrated through enantioselective autocatalysis with diethylzinc addition to benzaldehyde, mediated by catalytic amounts of various amines, achieving up to 100% chemical yield and 49.2% enantiomeric excess (Li ShengJian et al., 1993). Additionally, asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol using Saccharomyces cerevisiae CGMCC 2266 cells immobilized in calcium alginate has been reported, showing high enantioselectivity (99% ee) and good percent conversion (80%) (Gensheng Yang et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related phenylpropanol compounds has been carried out using ab initio MO calculations, revealing the significance of CH/π and OH/π hydrogen bonds in determining the conformation of diastereoisomers (O. Takahashi et al., 2003).
Chemical Reactions and Properties
The reactivity of “(1R)-3-chloro-1-phenylpropan-1-ol” can be inferred from studies on similar compounds. For instance, the reaction of 3-phenylprop-2-en-1-ol with carbonylperchloratobis(triphenylphosphine)iridium(I) and carbonyldihydridoperchloratobis(triphenylphosphine)-iridium(III) has shown pathways for dehydrogenation, hydrogenolysis, isomerization, and hydrogenation, which could be relevant for understanding the chemical behavior of “(1R)-3-chloro-1-phenylpropan-1-ol” (C. Chin et al., 1988).
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
(1R)-3-chloro-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349017 | |
Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3-chloro-1-phenylpropan-1-ol | |
CAS RN |
100306-33-0 | |
Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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